chemical structure and properties of 5-propoxy-1H-indole-3-carbaldehyde
chemical structure and properties of 5-propoxy-1H-indole-3-carbaldehyde
The following technical guide provides an in-depth analysis of 5-propoxy-1H-indole-3-carbaldehyde , a critical intermediate in the synthesis of next-generation anticancer therapeutics.
Core Scaffold for Methuosis-Inducing Therapeutics and Indole Alkaloids
Executive Summary
5-Propoxy-1H-indole-3-carbaldehyde (CAS: 1158420-44-0 ) is a functionalized indole derivative serving as a high-value building block in medicinal chemistry.[1][2][3][4] Unlike its simpler analogs (e.g., 5-methoxy or 5-hydroxy variants), the inclusion of the 5-propoxy chain imparts specific lipophilic and steric properties that have been identified as critical determinants in triggering methuosis —a non-apoptotic form of cell death characterized by the accumulation of cytoplasmic vacuoles. This guide details the structural parameters, validated synthetic protocols, and the structure-activity relationships (SAR) that make this compound a pivot point in drug discovery.
Chemical Identity & Structural Analysis[5][6]
The compound consists of an indole core functionalized with a formyl group at the C3 position and a propoxy ether linkage at the C5 position. The C3-formyl group is highly reactive, serving as a "handle" for further chain extension, typically via condensation reactions.
Identification Data
| Parameter | Specification |
| IUPAC Name | 5-propoxy-1H-indole-3-carbaldehyde |
| CAS Registry Number | 1158420-44-0 |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| SMILES | CCCOC1=CC2=C(C=C1)NC=C2C=O[1][5] |
| Appearance | Off-white to pale yellow solid (Typical) |
| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |
Structural Significance
-
C3-Formyl Group: An electrophilic center susceptible to nucleophilic attack. It is the primary site for Knoevenagel condensations to generate chalcone-like "indolyl-pyridinyl-propenones."
-
C5-Propoxy Chain: This substituent modulates the compound's LogP (Lipophilicity) and Steric Bulk . Research indicates that the length of this chain acts as a "molecular switch" in biological systems—specifically, the propoxy group (3-carbon) favors cell death via methuosis, whereas shorter chains (ethoxy) or branched chains (isopropoxy) may only induce transient vacuolization without cytotoxicity.
Synthesis & Production Protocols
The industrial and laboratory-scale synthesis of 5-propoxy-1H-indole-3-carbaldehyde follows a convergent route, prioritizing the installation of the ether linkage before the formylation step to avoid side reactions.
Validated Synthetic Route
Step 1: O-Alkylation (Williamson Ether Synthesis)
-
Precursor: 5-Hydroxyindole
-
Reagents: 1-Bromopropane, Potassium Carbonate (
) -
Solvent: Acetone or DMF
-
Conditions: Reflux, 12–24 hours.
-
Mechanism: The phenoxide ion generated by the base attacks the primary alkyl halide via an
mechanism.
Step 2: Vilsmeier-Haack Formylation
-
Precursor: 5-Propoxyindole (Product of Step 1)
-
Reagents: Phosphorus Oxychloride (
), N,N-Dimethylformamide (DMF)[6][7] -
Conditions:
to RT. -
Mechanism:
Synthesis Workflow Diagram
Caption: Two-step synthesis via O-alkylation followed by C3-selective formylation.
Physicochemical Properties & Drug-Like Metrics[7]
For researchers incorporating this scaffold into drug libraries, the following calculated properties are essential for ADME (Absorption, Distribution, Metabolism, Excretion) prediction.
| Property | Value (Predicted) | Relevance |
| LogP (Octanol/Water) | ~2.8 – 3.1 | Indicates moderate lipophilicity; suitable for membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~42 Ų | Suggests good oral bioavailability (Rule of 5 compliant). |
| H-Bond Donors | 1 (NH) | Critical for binding site interactions (e.g., kinase hinge regions). |
| H-Bond Acceptors | 2 (O, N) | Aldehyde oxygen and ether oxygen. |
| Rotatable Bonds | 3 | Propoxy chain flexibility allows for induced fit in protein pockets. |
Reactivity & Medicinal Chemistry Applications[6][7][8]
The utility of 5-propoxy-1H-indole-3-carbaldehyde lies in its divergent reactivity. It is rarely the final drug but rather the linchpin intermediate .
Key Reaction Pathways
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., 4-acetylpyridine) yields Indolyl-Pyridinyl-Propenones (IPPs) . These chalcone mimics are potent anticancer agents.
-
Schiff Base Formation: Reaction with primary amines yields imines, often used to synthesize antifungal agents.
-
Oxidation/Reduction: Can be oxidized to the carboxylic acid (for amide coupling) or reduced to the alcohol (for ether synthesis).
Biological Mechanism: The "Methuosis" Switch
Recent studies have highlighted a critical Structure-Activity Relationship (SAR) involving the C5-alkoxy chain.[9]
-
5-Methoxy (C1): Induces methuosis (cytoplasmic vacuolization leading to death).[9]
-
5-Propoxy (C3): Retains and enhances methuosis activity. The propyl chain provides optimal hydrophobic interaction within the target protein's binding pocket.
-
5-Isopropoxy (Branched): Induces vacuolization without cell death (cytostasis), suggesting steric hindrance prevents the lethal mechanism.
SAR Logic Diagram
Caption: The critical role of the 5-propoxy chain in determining cell-death mechanisms (Methuosis vs. Stasis).
Safety & Handling
While specific toxicological data for the 5-propoxy derivative is limited, it should be handled with the standard precautions applicable to indole aldehydes.
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory, especially during the Vilsmeier-Haack synthesis due to
usage.
References
-
CymitQuimica. 5-Propoxy-1H-indole-3-carbaldehyde Product Page. Retrieved from
-
Sigma-Aldrich. 5-propoxy-1H-indole-3-carbaldehyde CAS 1158420-44-0 Entry. Retrieved from
-
National Institutes of Health (NIH) - PubMed Central. Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones. (Discusses the methuosis mechanism of 5-alkoxy indoles). Retrieved from
-
Journal of Medicinal Chemistry. Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity. (Details the synthesis of 5-propoxyindole precursors). Retrieved from
-
BenchChem. Synthesis of Indole-3-carboxaldehyde via the Vilsmeier-Haack Reaction. Retrieved from
Sources
- 1. 24370-73-8|5-(Benzyloxy)-1H-indole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. arctomsci.com [arctomsci.com]
- 3. 5-Propoxy-1H-indole-3-carbaldehyde | CymitQuimica [cymitquimica.com]
- 4. 5-Propoxy-1H-indole-3-carbaldehyde | CymitQuimica [cymitquimica.com]
- 5. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity - PMC [pmc.ncbi.nlm.nih.gov]
